molecular formula C4H4N4O3 B15250866 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid CAS No. 42240-01-7

6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid

Cat. No.: B15250866
CAS No.: 42240-01-7
M. Wt: 156.10 g/mol
InChI Key: OOQZQXLIGLORLI-UHFFFAOYSA-N
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Description

6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis to yield the desired compound. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for the efficient and consistent production of the compound. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring.

Scientific Research Applications

6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with biological processes, leading to its observed effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exerting its antimicrobial or antiviral effects.

Comparison with Similar Compounds

    6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine: A closely related compound with similar structural features.

    4,6-Diamino-1,3,5-triazine-2-carboxylic acid: Another triazine derivative with two amino groups.

    2,4-Diamino-6-oxo-1,3,5-triazine: A triazine compound with two amino groups and one oxo group.

Uniqueness: 6-Amino-4-oxo-1,4-dihydro-1,3,5-triazine-2-carboxylic acid is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

42240-01-7

Molecular Formula

C4H4N4O3

Molecular Weight

156.10 g/mol

IUPAC Name

4-amino-6-oxo-1H-1,3,5-triazine-2-carboxylic acid

InChI

InChI=1S/C4H4N4O3/c5-3-6-1(2(9)10)7-4(11)8-3/h(H,9,10)(H3,5,6,7,8,11)

InChI Key

OOQZQXLIGLORLI-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=O)N1)N)C(=O)O

Origin of Product

United States

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